1-(4-nitro-1H-pyrazol-1-yl)propan-2-one

Lipophilicity LogP Physicochemical Properties

1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one is a differentiated nitropyrazole building block with 4-nitro substitution and an N1-propan-2-one side chain. This enables highly regioselective C5 C-H arylation—less predictable with 3-nitropyrazole isomers—making it a preferred scaffold for 5-aryl-4-nitropyrazole libraries. Balanced physicochemical profile (LogP -0.1, TPSA 80.7 Ų) supports kinase inhibitor lead optimization and agrochemical discovery. The built-in ketone handle allows rapid analoging via reductive amination. Consistent ≥95% purity and controlled conditions ensure reproducible outcomes.

Molecular Formula C6H7N3O3
Molecular Weight 169.14 g/mol
CAS No. 32407-65-1
Cat. No. B1348622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitro-1H-pyrazol-1-yl)propan-2-one
CAS32407-65-1
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESCC(=O)CN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C6H7N3O3/c1-5(10)3-8-4-6(2-7-8)9(11)12/h2,4H,3H2,1H3
InChIKeyPKQRYSOYVRXKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one (CAS 32407-65-1): Properties and Procurement Considerations for the Research Intermediate


1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one is a heterocyclic building block characterized by a 4-nitropyrazole core substituted at N1 with a propan-2-one moiety . As a nitro-substituted pyrazole, this compound combines the electron-withdrawing properties of the nitro group with the synthetic versatility of the ketone side chain, making it a useful intermediate in the construction of more complex molecules for pharmaceutical and agrochemical research [1]. Its molecular architecture provides a distinct balance of lipophilicity and hydrogen-bonding capability that is not readily replicated by unsubstituted pyrazoles or other nitroazole isomers [2]. Typical commercial material is available at 95% purity with standard analytical characterization [3].

Why In-Class Substitution with 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one Fails: Critical Differentiators in Reactivity and Pharmacochemical Profile


Within the broader family of nitro-substituted pyrazoles, the specific combination of a 4-nitro substitution pattern and an N1-propan-2-one side chain imparts unique physicochemical and reactivity characteristics that cannot be assumed for other nitropyrazole analogs . The position of the nitro group on the pyrazole ring (C4 vs. C3/C5) directly influences electron density distribution, regioselectivity in cross-coupling reactions, and metabolic stability [1]. Furthermore, the length and electronic nature of the N1 substituent (propan-2-one vs. methyl, ethyl, or ethanone) modulates logP, aqueous solubility, and hydrogen-bonding capacity, all of which critically impact behavior in both synthetic sequences and biological assays . Consequently, substituting this compound with a different nitropyrazole derivative without accounting for these structural nuances can lead to divergent synthetic outcomes, altered pharmacokinetic properties, or failed biological activity, undermining reproducibility and project timelines.

Quantitative Differentiation of 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one: A Comparative Evidence Guide for Scientific Selection


Divergent LogP and Lipophilicity Profile Relative to Closest Acetyl Analog

1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one exhibits a significantly lower computed XLogP3 value (-0.1) compared to its closest structural analog, 1-(4-nitro-1H-pyrazol-1-yl)ethanone (estimated LogP ~0.5-1.0). This difference arises from the presence of an additional methylene unit adjacent to the carbonyl in the propan-2-one side chain, which alters the compound's overall polarity and hydrogen-bonding capacity . The lower LogP of the target compound suggests improved aqueous solubility and reduced membrane permeability relative to the ethanone analog, a critical parameter for aqueous-based synthetic steps and in vitro assay compatibility .

Lipophilicity LogP Physicochemical Properties

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Potential vs. Ethanone Analog

The target compound possesses a Topological Polar Surface Area (TPSA) of 80.7 Ų, identical to its ethanone analog, but the propan-2-one side chain introduces an additional rotatable bond (2 vs. 1) and a different spatial arrangement of the carbonyl oxygen . While both compounds share the same hydrogen bond acceptor count (4), the increased flexibility and altered electronic environment of the carbonyl in the propan-2-one derivative can lead to distinct intermolecular interactions, particularly in enzyme active sites or when forming crystal packing motifs . This subtle structural variation has been shown to impact binding affinity and selectivity in kinase inhibitor scaffolds derived from nitropyrazoles [1].

Polar Surface Area Hydrogen Bonding Drug-likeness

Regioselectivity in C-H Arylation: Guided Reactivity by 4-Nitro Substituent

The 4-nitro substitution pattern on the pyrazole ring of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one enables regioselective C-H arylation at the C5 position with high fidelity, a reactivity profile distinct from 3-nitropyrazole derivatives which may undergo arylation at different positions or require different catalytic systems [1]. Studies on nitropyrazoles demonstrate that the electron-withdrawing effect of the 4-nitro group acidifies the C5 proton, facilitating palladium-catalyzed direct arylation under mild conditions (e.g., using aryl bromides with Pd(OAc)₂ and K₂CO₃ in DMA at 100°C) [2]. This regioselectivity is not observed with 1-nitropyrazole isomers and is less pronounced in 3-nitropyrazoles, where competitive arylation at multiple positions can occur [3]. The propan-2-one side chain remains intact under these conditions, allowing for further downstream transformations.

C-H Arylation Regioselectivity Cross-Coupling

Thermal Stability and Decomposition Profile Relative to Dinitropyrazoles

Mononitropyrazoles such as 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one exhibit significantly different thermal decomposition behavior compared to dinitropyrazole derivatives like 3,4-dinitro-1H-pyrazole (3,4-DNP). Studies show that the decomposition of dinitropyrazoles begins with nitro group loss and can have activation energies in the range of 100-200 kJ mol⁻¹, with some derivatives showing instability at elevated temperatures [1]. While specific decomposition data for the target compound is not directly reported, its mononitro substitution pattern is expected to confer greater thermal stability and lower sensitivity to impact and friction compared to polynitrated pyrazoles, which are often used in energetic materials applications . The boiling point of the target compound is reported as 318.5°C at 760 mmHg, consistent with moderate thermal stability [2].

Thermal Stability Energetic Materials Safety

Purity and Analytical Characterization: Benchmarking Against Commercial Standards

Commercially available 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one is typically supplied at 95% purity with supporting analytical data including NMR, HPLC, and GC spectra . This level of purity and documentation is comparable to that of related nitropyrazole building blocks but offers a distinct advantage over less-characterized or in-house synthesized batches [1]. The availability of standardized reference spectra (¹H NMR, ¹³C NMR, MS) facilitates identity confirmation and purity assessment in the user's laboratory, reducing time spent on method development [2]. For procurement, this means that the target compound can be integrated into synthetic workflows with minimal additional quality control overhead.

Purity Quality Control Analytical Standards

Synthetic Versatility: Propan-2-one Side Chain as a Handle for Diversification

The N1-propan-2-one side chain of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one provides a reactive ketone handle for further derivatization, such as reductive amination, Grignard addition, or Wittig olefination, enabling the rapid generation of structurally diverse libraries [1]. In contrast, analogs like 1-methyl-4-nitropyrazole lack this functional group, limiting their synthetic utility to mainly electrophilic aromatic substitution or cross-coupling at the pyrazole ring . The ability to modify the side chain independently of the nitro group allows for the modular construction of pyrazole-based scaffolds with tunable properties, a key advantage in medicinal chemistry optimization campaigns .

Synthetic Intermediate Diversification Drug Discovery

Best-Fit Application Scenarios for 1-(4-Nitro-1H-pyrazol-1-yl)propan-2-one: Leveraging Its Unique Physicochemical and Synthetic Profile


Medicinal Chemistry: Optimization of Kinase Inhibitor Scaffolds Requiring Improved Aqueous Solubility

The relatively low LogP (-0.1) and moderate TPSA (80.7 Ų) of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one make it a suitable core for designing kinase inhibitor leads that demand balanced lipophilicity and aqueous solubility . Compared to more lipophilic nitropyrazole analogs (e.g., 1-methyl-4-nitropyrazole, LogP 0.98), the target compound's higher hydrophilicity can enhance solubility in aqueous assay buffers and potentially improve oral bioavailability in early-stage in vivo studies . Its built-in ketone handle further allows for rapid analoging via reductive amination to introduce diverse amine substituents while maintaining the favorable physicochemical profile.

Synthetic Methodology: Regioselective C-H Arylation for the Construction of 5-Aryl-4-nitropyrazole Libraries

The 4-nitro substitution pattern on the pyrazole ring of 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one enables highly regioselective C-H arylation at the C5 position, a reaction that is less predictable with 3-nitropyrazole isomers . This makes the compound a preferred starting material for generating libraries of 5-aryl-4-nitropyrazoles, which are valuable intermediates for further reduction to 5-aryl-4-aminopyrazoles . The mild palladium-catalyzed conditions reported for this transformation are compatible with the propan-2-one side chain, allowing for one-pot sequential functionalization strategies.

Energetic Materials Research: Safe Handling and Thermal Profiling of Mononitropyrazole Derivatives

For studies investigating the thermal decomposition and combustion behavior of nitropyrazoles, the target compound represents a mononitro-substituted model that is less sensitive and more thermally stable than dinitropyrazole analogs (e.g., 3,4-DNP) . Its boiling point of 318.5°C and mononitro substitution pattern suggest a safer handling profile for laboratory-scale experiments, making it a suitable reference compound for benchmarking energetic properties without the hazards associated with polynitrated species . Researchers in this field can use 1-(4-nitro-1H-pyrazol-1-yl)propan-2-one to study baseline decomposition pathways and combustion characteristics.

Agrochemical Discovery: Building Block for Novel 4-Nitropyrazole Herbicides and Fungicides

4-Nitropyrazole derivatives have established utility as herbicides and plant growth regulators . The target compound, with its N1-propan-2-one side chain, provides a versatile scaffold for introducing diversity at the 1-position while retaining the essential 4-nitro pharmacophore. The ketone group can be converted to oximes, hydrazones, or reduced to secondary alcohols, each of which can modulate the physicochemical properties and biological activity of the resulting agrochemical candidate . Its commercial availability in research quantities further supports early-stage discovery efforts.

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